Structural Divergence from Adenosine A₁/A₃ Antagonist Leads: Absence of 4-Methoxybenzoyl or 4-Hydroxybenzoyl Pharmacophore
The target compound contains a phenylacetyl (CH₂–C₆H₅) substituent at the 5-amide position, whereas the validated adenosine A₁ antagonist LUF5437 bears a 4-hydroxybenzoyl group (Ki = 7 nM at hA₁) and the A₃ antagonist LUF5417 bears a 4-methoxybenzoyl group (Ki = 82 nM at hA₃). The phenyl ring of the target compound is separated from the amide carbonyl by a methylene spacer, destroying the through-conjugation present in the benzamide leads and eliminating the 4-substituent that governs A₁/A₃ selectivity . No adenosine receptor binding data are available for the target compound, and its phenylacetyl motif is not represented in the published SAR tables, rendering receptor affinity unpredictable from existing class data .
| Evidence Dimension | N-Acyl substituent structure (key pharmacophoric feature for adenosine receptor binding) |
|---|---|
| Target Compound Data | Phenylacetyl (CH₂–C₆H₅); no reported Ki for A₁, A₂A, A₂B, or A₃ receptors |
| Comparator Or Baseline | LUF5437: 4-Hydroxybenzoyl, Ki (hA₁) = 7 nM; LUF5417: 4-Methoxybenzoyl, Ki (hA₃) = 82 nM |
| Quantified Difference | Structural divergence precludes quantitative affinity extrapolation; methylene spacer insertion eliminates benzoyl conjugation |
| Conditions | [³H]DPCPX binding at recombinant human adenosine A₁ receptors; [³H]CGS 21680 at recombinant human A₂A receptors; [¹²⁵I]AB-MECA at recombinant human A₃ receptors expressed in CHO cells |
Why This Matters
Procurement for adenosine receptor screening programs must account for the fact that the phenylacetyl substituent places this compound outside the established A₁/A₃ pharmacophore model, meaning it cannot serve as a direct replacement for known benzamide-based antagonist leads.
- [1] van Muijlwijk-Koezen, J.E. et al. (2001) Thiazole and Thiadiazole Analogues as a Novel Class of Adenosine Receptor Antagonists. J. Med. Chem. 44, 749–762. DOI: 10.1021/jm0003945. View Source
